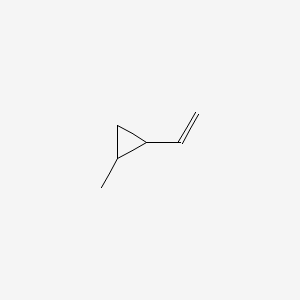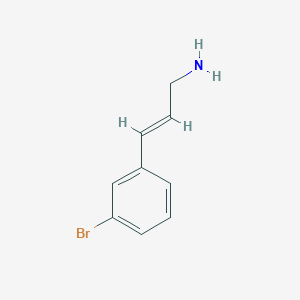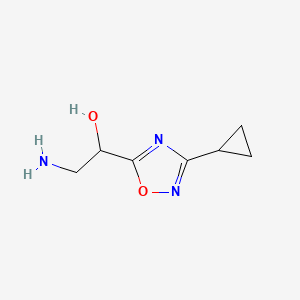![molecular formula C7H13NO2 B13556712 Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)
Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol is a chiral compound with significant potential in various scientific fields. This compound features a hexahydro-furo-pyrrol ring system, which is a structural motif found in many biologically active molecules. Its unique stereochemistry and functional groups make it an interesting subject for research in synthetic chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a dihydrofuran derivative and an amine, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols or primary amines.
Aplicaciones Científicas De Investigación
rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and studying protein-ligand interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of advanced materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism by which rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with similar structural features but different functional groups.
Deoxycorticosterone: A steroid hormone with a comparable ring system but distinct biological activity.
Uniqueness
rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological properties
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol |
InChI |
InChI=1S/C7H13NO2/c9-5-7-4-8-3-6(7)1-2-10-7/h6,8-9H,1-5H2/t6-,7-/m1/s1 |
Clave InChI |
AUIYQORUQWJEFJ-RNFRBKRXSA-N |
SMILES isomérico |
C1CO[C@@]2([C@H]1CNC2)CO |
SMILES canónico |
C1COC2(C1CNC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)

![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)







